molecular formula C8H10N4O2 B13060135 6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13060135
M. Wt: 194.19 g/mol
InChI Key: KUEJMNLBKWRFGV-UHFFFAOYSA-N
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Description

6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through several methods. One common approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction proceeds under solvent-free conditions at 200 bar pressure, yielding the desired product.

Another method involves the use of dicationic molten salts as catalysts. This environmentally friendly approach allows for the synthesis of triazolopyrimidine derivatives with high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of supercritical carbon dioxide and dicationic molten salts ensures high efficiency and yield, making these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its hydroxyethyl group, which enhances its solubility and potential for hydrogen bonding. This structural feature distinguishes it from other triazolopyrimidines and contributes to its diverse biological activities.

Biological Activity

6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS Number: 1564864-81-8) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies.

  • Molecular Formula : C₈H₁₀N₄O₂
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 1564864-81-8

Antimicrobial Properties

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed varying degrees of inhibition against bacterial strains using agar diffusion methods. The effectiveness often depended on the substituents attached to the triazole ring .

Anti-inflammatory Activity

The compound's structural analogs have been evaluated for their anti-inflammatory properties. A review highlighted that certain pyrimidine derivatives effectively suppressed cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins. The IC₅₀ values for these compounds were reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and pyrimidine rings significantly influence biological activity. For instance:

CompoundSubstituentIC₅₀ (µM)Activity
Compound A-CH₃6Antagonist
Compound B-Cl8Antagonist
Compound C-OH10Weak antagonist

These findings suggest that electron-withdrawing groups enhance antagonist activity at adenosine receptors, indicating a potential pathway for drug design targeting neurodegenerative diseases and cancer .

Case Studies

  • Synthesis and Evaluation of Triazolo-Pyrimidine Derivatives : A study synthesized various derivatives and assessed their biological activities through in vitro assays. The results indicated that specific substitutions led to enhanced inhibitory effects against COX enzymes .
  • Anti-inflammatory Effects in Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain triazolo-pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED₅₀ values suggesting potent efficacy .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

6-(2-hydroxyethyl)-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-5-6(2-3-13)7(14)11-8-9-4-10-12(5)8/h4,13H,2-3H2,1H3,(H,9,10,11,14)

InChI Key

KUEJMNLBKWRFGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=NC=NN12)CCO

Origin of Product

United States

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